Cas no 17968-82-0 (Prostaglandin D1)

Prostaglandin D1 structure
Prostaglandin D1 structure
Product Name:Prostaglandin D1
CAS-Nr.:17968-82-0
MF:C20H34O5
MW:354.48096
CID:141294
PubChem ID:5280936
Update Time:2025-06-07

Prostaglandin D1 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Prost-13-en-1-oic acid,9,15-dihydroxy-11-oxo-, (9a,13E,15S)-
    • 9ALPHA,15S-DIHYDROXY-11-OXO-PROST-13E-EN-1-OIC ACID
    • Prostaglandin D1
    • pgd1
    • C06438
    • 11-DehydroPGF1α
    • 11-Dehydroprostaglandin F1α
    • CIMMACURCPXICP-PNQRDDRVSA-N
    • (13E,15S)-9α,15-Dihydroxy-11-oxoprost-13-en-1-oic acid
    • 9,15-dihydroxy-11-oxo-,(9-alpha,13e,15s)-prost-13-en-1-oicaci
    • 5-hydroxy-2-(3-hydroxy-1-octenyl)-3-oxocyclopentaneheptanoicacid
    • SR-01000946319-1
    • SCHEMBL23352514
    • HMS3650B05
    • 9S,15S-dihydroxy-11-oxo-13E-prostaenoic acid
    • 9S,15S-dihydroxy-11-oxo-13E-prostaenoate
    • Q27103269
    • 7-((1R,2R,5S)-5-hydroxy-2-((S,E)-3-hydroxyoct-1-enyl)-3-oxocyclopentyl)heptanoic acid
    • 2-Hydroxy-5-(3S-hydroxy-1-octenyl)-3-oxocyclopentaneheptanoate
    • Eicosanoids_PGD1_C20H34O5
    • CHEBI:27696
    • BDBM50390998
    • CHEMBL2075005
    • SR-01000946319
    • PROSTAGLANDIN D1, (+)-
    • PROSTAGLANDIN F1.ALPHA., 11-DEHYDRO-
    • 17968-82-0
    • PROST-13-EN-1-OIC ACID, 9,15-DIHYDROXY-11-OXO-, (9.ALPHA.,13E,15S)-
    • BRN 2159831
    • 9.alpha.,15S-Dihydroxy-11-oxoprost-13E-en-1-oic acid
    • 7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid
    • 2-Hydroxy-5-(3S-hydroxy-1-octenyl)-3-oxocyclopentaneheptanoic acid
    • Prost-13-en-1-oic acid, 9,15-dihydroxy-11-oxo-, (9alpha,13E,15S)-
    • 5-hydroxy-2-(3-hydroxy-1-octenyl)-3-oxo-Cyclopentaneheptanoate
    • 9a,15-Dihydroxy-11-ketoprost-13-enoic acid
    • Prost-13-en-1-oic acid, 9,15-dihydroxy-11-oxo-, (9-alpha,13E,15S)-
    • 9a,15-Dihydroxy-11-ketoprost-13-enoate
    • NS00120696
    • Cyclopentaneheptanoic acid, 5-hydroxy-2-(3-hydroxy-1-octenyl)-3-oxo-
    • 5-hydroxy-2-(3-hydroxy-1-octenyl)-3-oxo-Cyclopentaneheptanoic acid
    • (13E,15S)-9alpha,15-dihydroxy-11-oxoprost-13-en-1-oic acid
    • UNII-FOT50Z88GW
    • AKOS027381934
    • FOT50Z88GW
    • 11-dehydro-Prostaglandin F1a
    • LMFA03010049
    • 9.ALPHA.,15-DIHYDROXY-11-KETOPROST-13-ENOIC ACID
    • DTXSID80864809
    • 5-Hydroxy-2-(3-hydroxy-1-octenyl)-3-oxocyclopentaneheptanoic acid
    • (13E,15S)-9alpha,15-dihydroxy-11-oxoprost-13-en-1-oate
    • 7-((1R,2R,5S)-5-Hydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)-3-oxocyclopentyl)heptanoic acid
    • CS-0059560
    • 1ST164219
    • HY-113096
    • Inchi: InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1
    • InChI-Schlüssel: CIMMACURCPXICP-PNQRDDRVSA-N
    • Lächelt: CCCCC[C@@H](/C=C/[C@@H]1[C@@H](CCCCCCC(=O)O)[C@H](CC1=O)O)O

Berechnete Eigenschaften

  • Genaue Masse: 354.24100
  • Monoisotopenmasse: 354.24062418g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 25
  • Anzahl drehbarer Bindungen: 13
  • Komplexität: 432
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 4
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topologische Polaroberfläche: 94.8Ų

Experimentelle Eigenschaften

  • Dichte: 1.1±0.1 g/cm3
  • Siedepunkt: 544.6±50.0 °C at 760 mmHg
  • Flammpunkt: 297.2±26.6 °C
  • PSA: 94.83000
  • LogP: 3.47510
  • Dampfdruck: 0.0±3.3 mmHg at 25°C

Prostaglandin D1 Sicherheitsinformationen

Prostaglandin D1 Preismehr >>

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1PlusChem
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A2B Chem LLC
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Prost-13-en-1-oic acid, 9,15-dihydroxy-11-oxo-, (9α,13E,15S)-
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A2B Chem LLC
AB02414-5mg
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